4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine
CAS No.: 956352-90-2
Cat. No.: VC7051873
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 956352-90-2 |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.272 |
IUPAC Name | [4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine |
Standard InChI | InChI=1S/C12H15N3O/c1-16-12-4-3-10(8-13)7-11(12)9-15-6-2-5-14-15/h2-7H,8-9,13H2,1H3 |
Standard InChI Key | JFFAOHPCMDBNOJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CN)CN2C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzylamine core substituted at the 3-position with a pyrazol-1-ylmethyl group and at the 4-position with a methoxy group. Its systematic IUPAC name is [4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methanamine, with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.27 g/mol. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces steric and electronic effects that influence reactivity and biological interactions .
Key Structural Features:
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Methoxy Group (-OCH₃): Enhances lipophilicity and modulates electronic density on the aromatic ring.
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Pyrazole Moiety: Contributes to hydrogen bonding and π-π stacking interactions, critical for molecular recognition.
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Benzylamine Backbone: Provides a primary amine functional group for derivatization or salt formation.
Physicochemical Characteristics
While direct data for 4-Methoxy-3-pyrazol-1-ylmethyl-benzylamine are scarce, its precursor, 4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde (CAS 436086-89-4), offers relevant insights :
Property | Value (Precursor) | Inferred Value (Target Compound) |
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Density | 1.15 g/cm³ | ~1.10–1.20 g/cm³ |
Boiling Point | 400.6°C | ~350–400°C (decomposes) |
Molecular Weight | 216.24 g/mol | 217.27 g/mol |
Solubility | N/A | Moderate in polar aprotic solvents |
The reduction of the aldehyde group in the precursor to an amine in the target compound likely improves aqueous solubility due to the amine’s ability to form hydrogen bonds.
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route starting from 4-methoxybenzaldehyde:
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Friedel-Crafts Alkylation: Introduction of the pyrazole moiety using chloromethyl pyrazole under acidic conditions.
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Reductive Amination: Conversion of the intermediate aldehyde to the primary amine using sodium borohydride or catalytic hydrogenation .
Reaction Scheme:
Industrial Production Challenges
Scaling this synthesis requires optimizing:
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Catalyst Efficiency: Transitioning from batch to continuous-flow systems to enhance yield.
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Purification: Chromatography or crystallization to isolate the amine with >95% purity.
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Cost Management: Sourcing affordable pyrazole derivatives without compromising quality.
Chemical Reactivity and Functionalization
Nucleophilic Amination
The primary amine group undergoes reactions typical of benzylamines:
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Acylation: Forms amides with acyl chlorides (e.g., ).
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Schiff Base Formation: Reacts with aldehydes/ketones to generate imines ().
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho/para positions, enabling:
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Nitration: Introduces nitro groups at the 5-position of the benzene ring.
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Sulfonation: Enhances water solubility via sulfonic acid derivatives.
Oxidation and Reduction
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Oxidation: The amine may oxidize to a nitro compound under strong oxidizing conditions ().
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Reduction: The pyrazole ring is generally stable but can be hydrogenated to pyrazolidine under high-pressure .
Target | Potential Activity | Rationale |
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Cyclin-Dependent Kinases | Antiproliferative | Structural analogy to palbociclib |
Monoamine Oxidase | Neuroprotective | Amine group interaction with FAD |
Material Science
The compound’s rigid structure makes it a candidate for:
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Metal-Organic Frameworks (MOFs): As a linker for porous materials.
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Polymer Additives: To enhance thermal stability in polyamides.
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